N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide
Description
N-(1-Cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide is a synthetic organic compound featuring a bicyclic indole derivative core (2,3-dihydro-1H-indole) substituted at the 6-position with a propanamide group and at the 1-position with a cyclopentanecarbonyl moiety. Its molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 284.35 g/mol.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-16(20)18-14-8-7-12-9-10-19(15(12)11-14)17(21)13-5-3-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZFSASLNJUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The cyclopentanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction, followed by the attachment of the propanamide group via amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted indoles or amides.
Scientific Research Applications
Chemistry and Biology: N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide is used in the synthesis of various biologically active compounds. Its indole core is a key structural motif in many natural products and pharmaceuticals. The compound can serve as a building block for the development of new drugs targeting various diseases.
Medicine: Indole derivatives are known for their therapeutic potential. This compound, in particular, may be explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. Research into its biological activity could lead to the development of new treatments for various conditions.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its versatility makes it valuable for producing a wide range of chemical products.
Mechanism of Action
The mechanism by which N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide exerts its effects depends on its specific biological targets. The indole core can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors involved in cell signaling.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the production of inflammatory mediators.
Receptor Binding: It may bind to receptors such as G-protein-coupled receptors (GPCRs), affecting cell signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and reported activities of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide with related compounds:
Key Observations :
- Core Similarities : Both the target compound and Motesanib share the 2,3-dihydro-1H-indole core, which is associated with receptor-binding capabilities in pharmacological agents .
- Compared to 2-amino-3-phenylpropanamide, the target compound lacks an amino group but incorporates a bicyclic system, likely improving metabolic stability .
Physicochemical Properties
- Lipophilicity : The cyclopentanecarbonyl group increases logP compared to Motesanib (estimated logP: ~3.2 vs. ~2.8), favoring passive diffusion across biological membranes.
- Solubility : The propanamide group in the target compound may improve aqueous solubility relative to purely aromatic analogs.
Biological Activity
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an indole core combined with a cyclopentanecarbonyl group, which enhances its reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 284.35 g/mol. The compound's structure allows for various interactions with biological macromolecules, making it a candidate for drug development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution : The indole moiety is known for its electrophilic substitution reactions, particularly at the C3 position. This property may facilitate interactions with various biological targets.
- Nucleophilic Substitution : The presence of nitrogen atoms in the structure allows for nucleophilic substitutions, which can lead to diverse biological effects depending on the target.
Potential Therapeutic Applications
Research indicates that this compound may have applications in treating neurological disorders and certain types of cancer. Its unique structure suggests it could act as a lead compound in drug development. Below are potential therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Neurological Disorders | Modulation of neurotransmitter systems |
| Oncology | Inhibition of tumor growth and metastasis |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies typically involve:
- Binding Affinity Assays : Evaluating the strength of interaction between the compound and specific receptors or enzymes.
- Cell Viability Assays : Assessing the effect of the compound on cell proliferation in various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
